molecular formula C12H24N4O4 B2446584 tert-butyl N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-N-methylcarbamate CAS No. 1449213-67-5

tert-butyl N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-N-methylcarbamate

Cat. No.: B2446584
CAS No.: 1449213-67-5
M. Wt: 288.348
InChI Key: RLEVTQIEDBSNOI-UHFFFAOYSA-N
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Description

The compound “CN(Ccoccoccn=[N+]=[N-])C(=O)OC©©C” is a versatile material used in scientific research. Its unique structure and properties offer immense potential for various applications. This compound contains a nitrile group, an ester group, and a diazonium ion, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “CN(Ccoccoccn=[N+]=[N-])C(=O)OC©©C” involves multiple steps, starting with the formation of the nitrile group and the ester group. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

The compound “CN(Ccoccoccn=[N+]=[N-])C(=O)OC©©C” undergoes various types of chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The ester group can be reduced to alcohols.

    Substitution: The diazonium ion can participate in substitution reactions to form new carbon-nitrogen bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include amides, carboxylic acids, alcohols, and substituted aromatic compounds. These products are valuable intermediates in various chemical processes and applications .

Scientific Research Applications

The compound “CN(Ccoccoccn=[N+]=[N-])C(=O)OC©©C” has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “CN(Ccoccoccn=[N+]=[N-])C(=O)OC©©C” exerts its effects involves interactions with molecular targets and pathways. The nitrile group can interact with enzymes and proteins, while the ester group can undergo hydrolysis to release active intermediates. The diazonium ion can participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: Contains a nitrile group but lacks the ester and diazonium functionalities.

    Ethyl acetate: Contains an ester group but lacks the nitrile and diazonium functionalities.

    Diazonium salts: Contain the diazonium ion but lack the nitrile and ester functionalities.

Uniqueness

The uniqueness of “CN(Ccoccoccn=[N+]=[N-])C(=O)OC©©C” lies in its combination of nitrile, ester, and diazonium groups, which provide a diverse range of reactivity and functionality. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N4O4/c1-12(2,3)20-11(17)16(4)6-8-19-10-9-18-7-5-14-15-13/h5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEVTQIEDBSNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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